molecular formula C39H56O2P2 B12507688 (R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine

(R)-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine

Cat. No.: B12507688
M. Wt: 618.8 g/mol
InChI Key: VLHNMQQAWCZENU-UHFFFAOYSA-N
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Description

®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is an organophosphorus compound known for its unique structure and properties. This compound is primarily used as a ligand in coordination chemistry and homogeneous catalysis. Its structure features two dicyclohexylphosphino groups attached to a dibenzo-dioxonine backbone, making it a versatile and effective ligand for various metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine typically involves the reaction of dicyclohexylphosphine with a suitable dibenzo-dioxonine precursor. The reaction is carried out under inert conditions, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction mixture is heated to promote the formation of the desired product, which is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification is typically achieved through crystallization or distillation, depending on the specific properties of the compound .

Chemical Reactions Analysis

Types of Reactions

®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and metal salts such as palladium chloride for coordination reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include metal-phosphine complexes, which are valuable in various catalytic processes. For example, palladium complexes of this ligand are used in cross-coupling reactions .

Scientific Research Applications

®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and enhancing their reactivity. The phosphine groups donate electron density to the metal, facilitating various catalytic processes. The specific pathways involved depend on the metal and the reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,13-Bis(dicyclohexylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine is unique due to its dibenzo-dioxonine backbone, which provides additional stability and rigidity to the metal complexes it forms. This structural feature enhances its effectiveness as a ligand in various catalytic processes, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C39H56O2P2

Molecular Weight

618.8 g/mol

IUPAC Name

dicyclohexyl-(17-dicyclohexylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)phosphane

InChI

InChI=1S/C39H56O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h13-14,24-27,30-33H,1-12,15-23,28-29H2

InChI Key

VLHNMQQAWCZENU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=C(C=CC=C5P(C6CCCCC6)C7CCCCC7)OCCCO4

Origin of Product

United States

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